Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c16-8-14-17-12-9-18(7-6-13(12)21-14)15(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUCBBMVWXWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=N2)CN)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2148010-95-9 | |
| Record name | benzyl 2-(aminomethyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves a multi-step process:
Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminomethylpyridine and a thioamide, under acidic conditions.
Introduction of the Benzyl Ester Group: The carboxylate group can be esterified using benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Final Aminomethylation: The aminomethyl group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or nitriles.
Reduction: Reduction of the thiazolopyridine ring can lead to dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester or aminomethyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Dihydrothiazolopyridines.
Substitution Products: Various substituted thiazolopyridines depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used in the synthesis of more complex molecules due to its reactive functional groups.
Catalysis: Potential use as a ligand in transition metal-catalyzed reactions.
**Bi
Biological Activity
Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazolopyridine core, which is known for its diverse chemical reactivity and biological properties. The following sections will delve into its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 289.35 g/mol
- CAS Number : 2148010-95-9
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazolopyridine Core : This is achieved through cyclization of 2-aminomethylpyridine and a thioamide under acidic conditions.
- Benzyl Ester Introduction : The carboxylate group is esterified using benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
- Aminomethylation : This step involves reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Compounds in the thiazolopyridine family have shown potent inhibitory activity against various kinases involved in cancer progression. For example, analogs have demonstrated IC₅₀ values as low as 1.4 nM against CSF1R kinase, indicating strong potential for anticancer drug development .
- Tumor Growth Suppression : In vivo studies have shown that these compounds can significantly reduce tumor growth in xenograft models. For example, one study reported a 62% reduction in tumor growth with a specific compound at a dose of 200 mg/kg .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound's structure allows it to bind effectively to kinase active sites, disrupting their function and leading to reduced cell proliferation.
- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Thiazolo-Pyridine Derivatives
†Molecular formula inferred from structural analogs.
Structural and Functional Differences
Substituent Effects: The benzyl ester in the target compound contrasts with the tert-butyl esters prevalent in analogs (Table 1). Benzyl groups are typically removed via hydrogenolysis (e.g., using Pd/C and H₂), whereas tert-butyl esters require acidic conditions (e.g., TFA) . This difference impacts synthetic strategies for deprotection and downstream modifications. Aminomethyl vs.
Ring System Variations :
- Thiazolo[4,5-c]pyridine (target) vs. thiazolo[5,4-c]pyridine (CAS 165948-24-3): The positional shift of the thiazole nitrogen alters electronic properties and hydrogen-bonding capacity, influencing pharmacological activity .
- Isoxazolo vs. Thiazolo : The isoxazolo analog (CAS 1251014-58-0) replaces sulfur with oxygen, reducing ring aromaticity and altering metabolic stability .
Physicochemical Properties: Purity and Stability: tert-Butyl derivatives with bromo or amino groups exhibit high purity (95–98%) and stability at room temperature, whereas hydroxymethyl analogs require refrigeration (2–8°C), likely due to hygroscopicity .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate?
- Answer : The synthesis involves multi-step organic reactions, including:
- Core formation : Cyclization of precursor heterocycles (e.g., thiazolo-pyridine scaffolds) under controlled conditions (e.g., acidic or basic catalysis).
- Functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by benzyl carboxylate protection using benzyl chloroformate .
- Optimization : Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize by-products .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Answer : Key techniques include:
- NMR spectroscopy : To confirm regiochemistry of the thiazolo-pyridine core and substitution patterns.
- Mass spectrometry (HRMS) : For molecular weight validation (e.g., expected m/z for C16H19N3O2S).
- X-ray crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .
Q. What preliminary biological screening assays are suitable for this compound?
- Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases due to the thiazolo-pyridine scaffold’s affinity for ATP-binding pockets.
- Antimicrobial activity : Use standard MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
- Answer : Common discrepancies arise from:
- Solubility differences : Use standardized DMSO stock solutions (<5% v/v) to avoid solvent interference .
- Assay variability : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50).
- Structural analogs : Compare with tert-butyl or methyl derivatives (e.g., tert-butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate) to isolate substituent effects .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Answer : Key modifications include:
- Bioisosteric replacement : Substitute the benzyl group with metabolically stable moieties (e.g., pyridylmethyl) to reduce CYP450-mediated oxidation .
- Prodrug design : Convert the carboxylate to an ethyl ester for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?
- Answer : Systematic approaches involve:
- Positional scanning : Vary substituents at the aminomethyl (C2) and benzyl carboxylate (C5) positions.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate electronic properties (e.g., logP, pKa) with activity .
- Data integration : Combine crystallographic data (e.g., ligand-protein co-structures) with biochemical assays to validate binding hypotheses .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Answer : Critical issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
